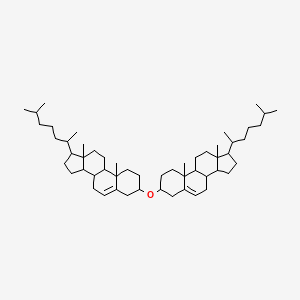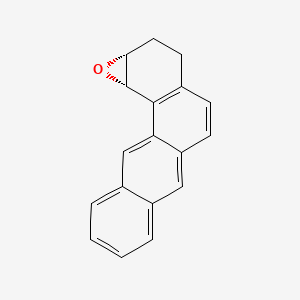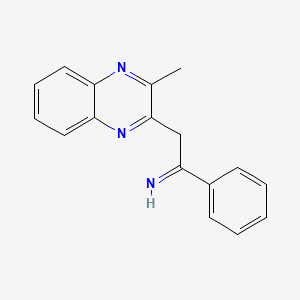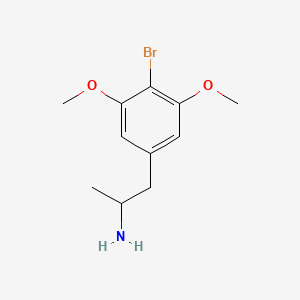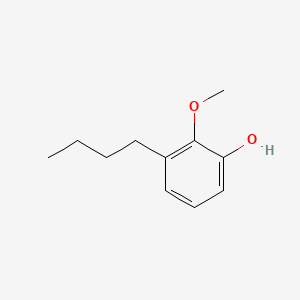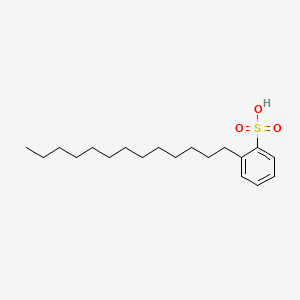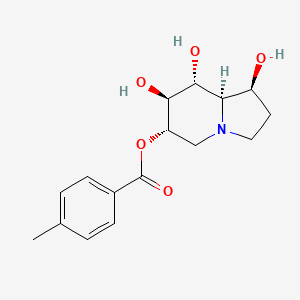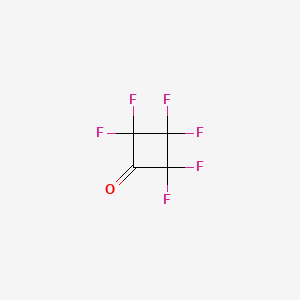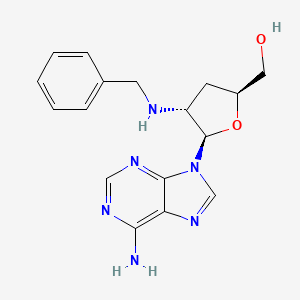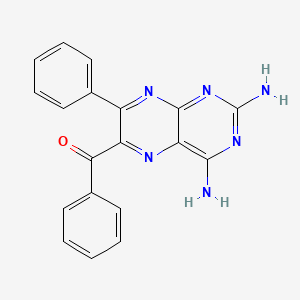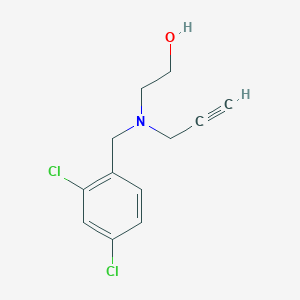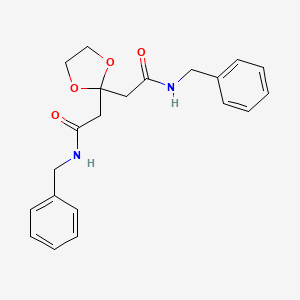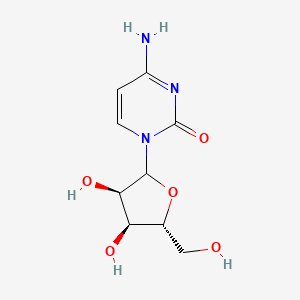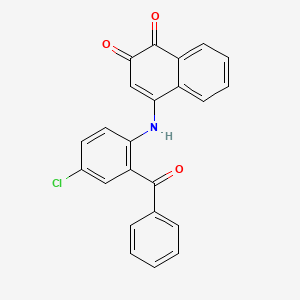
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalenedione core substituted with a benzoyl and chloroanilino group. Its molecular formula is C21H12ClNO3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoyl-4-chloroaniline with 1,2-naphthoquinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
2-Benzoyl-4-chloroaniline: Shares a similar structure but lacks the naphthalenedione core.
1,2-Naphthoquinone: The core structure without the benzoyl and chloroanilino groups.
4-Chloroaniline: A simpler compound with only the chloroanilino group.
Uniqueness
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
907559-57-3 |
|---|---|
分子式 |
C23H14ClNO3 |
分子量 |
387.8 g/mol |
IUPAC名 |
4-(2-benzoyl-4-chloroanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C23H14ClNO3/c24-15-10-11-19(18(12-15)22(27)14-6-2-1-3-7-14)25-20-13-21(26)23(28)17-9-5-4-8-16(17)20/h1-13,25H |
InChIキー |
FAXCSOIHOXMRFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=CC(=O)C(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


